ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate
CAS No.:
Cat. No.: VC13615288
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O5 |
|---|---|
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate |
| Standard InChI | InChI=1S/C10H14N2O5/c1-5-15-8(13)7(6-11)12-17-9(14)16-10(2,3)4/h5H2,1-4H3 |
| Standard InChI Key | GTIPXWMOYWXFBG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N |
| Canonical SMILES | CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate, reflects its esterified cyanoacetate backbone modified with a Boc-protected oxime group. The canonical SMILES representation \text{CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N} highlights the ethyl ester (), cyano group (\text{C#N}), and tert-butoxycarbonyloxyimino () substituents. X-ray crystallography and spectroscopic analyses confirm its planar geometry, with the oxime nitrogen participating in resonance stabilization with the adjacent carbonyl groups.
Physicochemical Characteristics
Ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate is a white crystalline solid with a melting point of 98–102°C. Its solubility profile favors polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), with limited solubility in water (<0.1 g/L at 25°C). The compound’s stability under basic conditions and labile nature in acidic media make it ideal for temporary amino protection in peptide synthesis .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step reaction starting with ethyl cyanoacetate. In the first step, ethyl cyanoacetate reacts with tert-butyl chloroformate in the presence of triethylamine () to form an intermediate mixed carbonate. Subsequent oxime formation is achieved using hydroxylamine hydrochloride under controlled pH (8–9). The reaction proceeds at 0–5°C to minimize side reactions, yielding the final product with >90% purity after recrystallization from hexane.
Industrial Manufacturing
Industrial production scales this process using continuous flow reactors to enhance yield (85–92%) and reduce waste. Key parameters include:
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Temperature: 0–10°C to prevent decomposition of the tert-butyl chloroformate.
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Pressure: Atmospheric, with nitrogen purging to exclude moisture.
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Catalyst: Triethylamine at 1.2 equivalents relative to ethyl cyanoacetate.
Post-synthesis, the product undergoes distillation under reduced pressure (10–15 mmHg) to remove residual solvents, followed by quality control via HPLC to confirm ≥98% purity.
Applications in Organic Synthesis
Amino Group Protection
The compound’s primary application lies in protecting primary and secondary amines during peptide synthesis. The Boc group () is selectively introduced to amines under basic conditions, shielding them from nucleophilic attack during coupling reactions . Deprotection is achieved using trifluoroacetic acid (TFA) in DCM, regenerating the free amine without racemization .
Peptide Bond Formation
Recent studies demonstrate its utility as a coupling reagent in solid-phase peptide synthesis (SPPS). When activated with 1-hydroxybenzotriazole (HOBt), it facilitates amide bond formation between carboxylates and amines in DMF or DCM . Racemization is suppressed (<1%) due to the steric bulk of the Boc group, outperforming traditional reagents like HATU or PyBOP .
Comparative Analysis with Related Compounds
| Property | Ethyl 2-Cyano-2-[(2-Methylpropan-2-yl)Oxycarbonyloxyimino]Acetate | Ethyl 2-Cyano-2-Methylpropanoate |
|---|---|---|
| Molecular Weight (g/mol) | 242.23 | 155.15 |
| Solubility in DCM (g/100 mL) | 45.2 | 12.8 |
| Deprotection Conditions | TFA/DCM (1:1) | HCl/EtOAc (4M) |
| Racemization Rate (%) | <1.0 | 3.5–5.0 |
| Industrial Cost (USD/kg) | 1,200–1,500 | 800–950 |
Data sourced from VulcanChem and PMC studies .
Mechanistic Insights and Reaction Optimization
Activation Pathways
In peptide coupling, the compound forms a reactive mixed anhydride with carboxylates in the presence of dimethylaminopyridine (DMAP). This intermediate undergoes nucleophilic attack by the amine, releasing the Boc-protected peptide and regenerating the cyanoacetate byproduct . Density functional theory (DFT) calculations indicate a low activation barrier () for the acyl transfer step, explaining its high efficiency .
Recyclability
Uniquely, the tert-butyl carbonate byproduct can be recovered and reconverted to tert-butyl chloroformate, enabling a closed-loop industrial process with 70–75% recovery efficiency. This reduces raw material costs by 30% compared to non-recyclable reagents.
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